molecular formula C10H12ClNS B1443901 2-Chloro-6-(cyclopentylsulfanyl)pyridine CAS No. 122733-95-3

2-Chloro-6-(cyclopentylsulfanyl)pyridine

Cat. No.: B1443901
CAS No.: 122733-95-3
M. Wt: 213.73 g/mol
InChI Key: ZRSSXJSKNXCPKN-UHFFFAOYSA-N
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Description

2-Chloro-6-(cyclopentylsulfanyl)pyridine is an organic compound with the molecular formula C11H14ClNS. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and a cyclopentylsulfanyl group at the sixth position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(cyclopentylsulfanyl)pyridine typically involves the reaction of 2-chloropyridine with cyclopentylthiol in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:

2-Chloropyridine+CyclopentylthiolBase, RefluxThis compound\text{2-Chloropyridine} + \text{Cyclopentylthiol} \xrightarrow{\text{Base, Reflux}} \text{this compound} 2-Chloropyridine+CyclopentylthiolBase, Reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(cyclopentylsulfanyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydroxide), solvents (e.g., ethanol).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution Reactions: 2-Amino-6-cyclopentylsulfanylpyridine, 2-Thio-6-cyclopentylsulfanylpyridine.

    Oxidation Reactions: 2-Chloro-6-cyclopentylsulfinylpyridine, 2-Chloro-6-cyclopentylsulfonylpyridine.

    Reduction Reactions: 2-Chloro-6-cyclopentylsulfanylpiperidine.

Scientific Research Applications

2-Chloro-6-(cyclopentylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives may serve as potential inhibitors for specific biological targets.

    Medicine: Research into the pharmacological properties of this compound and its derivatives may lead to the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(cyclopentylsulfanyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the cyclopentylsulfanyl group contribute to its binding affinity and specificity. The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxypyridine
  • 2-Chloro-6-(trichloromethyl)pyridine
  • 2-Chloro-6-(methylsulfonyl)pyridine

Uniqueness

2-Chloro-6-(cyclopentylsulfanyl)pyridine is unique due to the presence of the cyclopentylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and may improve its ability to cross biological membranes. Additionally, the cyclopentylsulfanyl group can participate in specific interactions with biological targets, making the compound a valuable tool in medicinal chemistry and drug discovery.

Properties

IUPAC Name

2-chloro-6-cyclopentylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-6-3-7-10(12-9)13-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSSXJSKNXCPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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